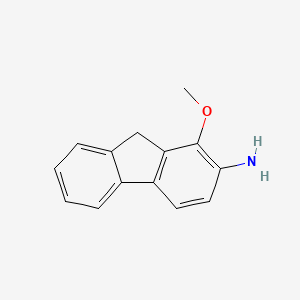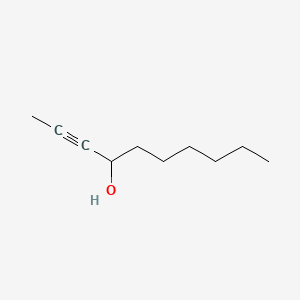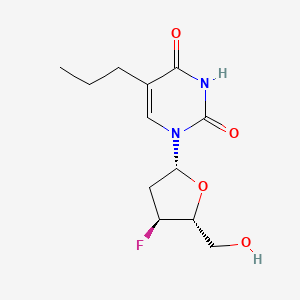
Uridine, 2',3'-dideoxy-3'-fluoro-5-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- is a fluorinated nucleoside analogue. It is a derivative of uridine, where the hydroxyl groups at the 2’ and 3’ positions are replaced by hydrogen and fluorine atoms, respectively, and a propyl group is attached at the 5’ position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- typically involves multiple steps. One common method starts with the protection of the uridine molecule, followed by selective fluorination at the 3’ position. The 2’ and 3’ hydroxyl groups are then removed through a deoxygenation process. Finally, the propyl group is introduced at the 5’ position through a substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to yield reduced forms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield uracil derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted uridine derivatives, oxidized uracil compounds, and reduced nucleosides .
科学研究应用
Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated nucleosides.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with viral replication and cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and as a probe in biochemical assays.
作用机制
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom at the 3’ position interferes with the enzymatic activities involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell growth. The propyl group at the 5’ position enhances the compound’s stability and bioavailability .
相似化合物的比较
Similar Compounds
2’,3’-Dideoxy-3’-fluorouridine: Similar in structure but lacks the propyl group at the 5’ position.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: Contains a sulfur atom instead of oxygen at the 3’ position.
2’,3’-Dideoxy-3’-fluoro-5-iodouridine: Has an iodine atom at the 5’ position instead of a propyl group.
Uniqueness
Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- is unique due to the presence of the propyl group at the 5’ position, which enhances its stability and bioavailability compared to other similar compounds. This structural modification also contributes to its distinct pharmacological properties, making it a promising candidate for further research and development .
属性
CAS 编号 |
119774-97-9 |
|---|---|
分子式 |
C12H17FN2O4 |
分子量 |
272.27 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17FN2O4/c1-2-3-7-5-15(12(18)14-11(7)17)10-4-8(13)9(6-16)19-10/h5,8-10,16H,2-4,6H2,1H3,(H,14,17,18)/t8-,9+,10+/m0/s1 |
InChI 键 |
RKVXJCQNTSYKJO-IVZWLZJFSA-N |
手性 SMILES |
CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F |
规范 SMILES |
CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



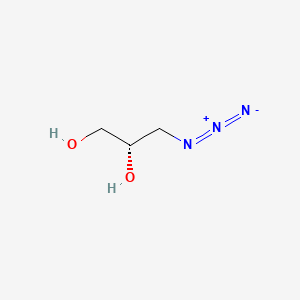
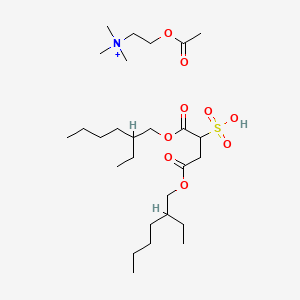


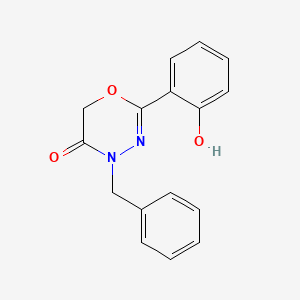
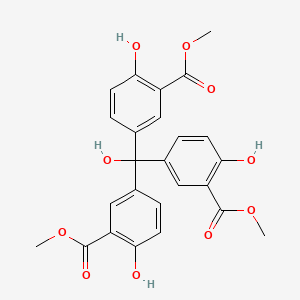


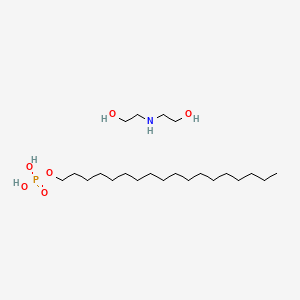
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)

